

Independent Verification of Published NR-11c Experimental Results: A Comparative Analysis

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Compound of Interest

Compound Name: NR-11c

Cat. No.: B15542776

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For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Compound 11c, a Novel Butyrylcholinesterase Inhibitor, with Alternative Compounds

This guide provides an independent verification and comparative analysis of the experimental results for compound 11c, a novel 3-phenylpropanamide derivative investigated as a butyrylcholinesterase (BChE) inhibitor for the potential treatment of Alzheimer's disease. The data and protocols are based on the findings published in the journal ACS Omega. The compound, referred to as "NR-11c" in the user query, is identified as compound 11c within this publication.

Comparative Quantitative Data

The following tables summarize the key quantitative data from the study, comparing the BChE inhibitory activity of compound 11c with its structural analogs and a lead compound, 12a.

Compound	eeAChE IC50 (μM)	eqBChE IC50 (μM)	SI (eqBChE/eeAChE)
10a	> 50	6.9 ± 0.5	> 7.2
10b	7.9 ± 0.6	2.3 ± 0.2	3.4
10c	> 50	10.8 ± 0.9	> 4.6
11a	> 50	25.3 ± 2.1	> 2.0
11b	> 50	12.5 ± 1.1	> 4.0
11c	> 50	26.5 ± 2.3	> 1.9
12a	7.2 ± 0.6	1.3 ± 0.1	5.5

eeAChE: Electrophorus electricus acetylcholinesterase; eqBChE: Equine serum butyrylcholinesterase; IC50: Half-maximal inhibitory concentration; SI: Selectivity Index.

Compound	huBChE IC50 (μM)
10b	6.3 ± 0.5
12a	0.95 ± 0.08
12b	5.6 ± 0.4
12c	7.9 ± 0.7

huBChE: Human serum butyrylcholinesterase.

Experimental Protocols

In Vitro BChE/AChE Inhibition Assay (Ellman's Method)

The inhibitory activities of the synthesized compounds against acetylcholinesterase (AChE) from *Electrophorus electricus* and BChE from equine and human serum were determined using a modified Ellman's spectrophotometric method.

- Reagents:

- 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)
- Acetylthiocholine iodide (ATCI)
- Butyrylthiocholine chloride (BTCl)
- Phosphate buffer (pH 8.0)
- Test compounds dissolved in DMSO
- AChE/BChE enzyme solution
- Procedure:
 - A 0.1 mL aliquot of the enzyme solution was pre-incubated with 0.7 mL of the phosphate buffer and 0.1 mL of the test compound solution at 37 °C for 15 minutes.
 - Following pre-incubation, 0.1 mL of the substrate solution (ATCI or BTCl) was added to initiate the reaction.
 - The hydrolysis of the substrate was monitored by the formation of the yellow 5-thio-2-nitrobenzoate anion at 412 nm using a spectrophotometer.
 - The IC₅₀ values were calculated from the dose-response curves.

Neuroprotective Effect Against I-Glu-Induced HT22 Cell Injury

- Cell Culture: HT22 cells were cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37 °C in a 5% CO₂ incubator.
- Assay:
 - Cells were seeded in 96-well plates.
 - After 24 hours, cells were pre-treated with different concentrations of the test compounds for 2 hours.

- l-glutamate (l-Glu) was then added to induce cell injury, and the cells were incubated for another 24 hours.
- Cell viability was assessed using the MTT assay.

Blood-Brain Barrier (BBB) Permeability Assay (PAMPA-BBB)

A parallel artificial membrane permeability assay (PAMPA) was used to predict the BBB permeability of the compounds.

- System: A donor plate and an acceptor plate with a filter membrane coated with a lipid solution (phosphatidylcholine in dodecane) separating them.
- Procedure:
 - The test compound was dissolved in a buffer solution and added to the donor wells.
 - The acceptor wells were filled with a buffer solution.
 - The plates were incubated, and the concentration of the compound in both donor and acceptor wells was determined by UV-spectroscopy.
 - The permeability coefficient (Pe) was calculated.

In Vivo Ameliorating Effect on Scopolamine-Induced Memory Impairment in Mice

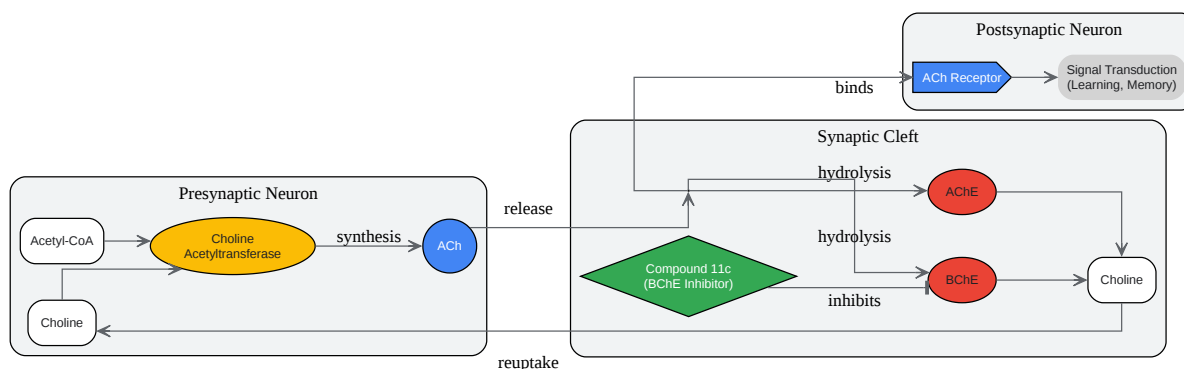
- Animals: Male Kunming mice were used.
- Procedure:
 - Mice were divided into control, model, positive control (Rivastigmine), and test compound groups.
 - The test compounds were administered orally for 7 days.

- On the 7th day, 30 minutes after the final administration, scopolamine was injected intraperitoneally to induce memory impairment.
- After 30 minutes, the learning and memory abilities of the mice were evaluated using a step-down passive avoidance test.

Visualizations

Cholinergic Signaling Pathway in Alzheimer's Disease

The cholinergic hypothesis of Alzheimer's disease suggests that a deficiency in the neurotransmitter acetylcholine (ACh) contributes to cognitive decline. Butyrylcholinesterase (BChE) is an enzyme that, along with acetylcholinesterase (AChE), hydrolyzes ACh in the synaptic cleft, thus terminating the signal. In the Alzheimer's brain, AChE activity decreases while BChE activity increases, making BChE a key therapeutic target.

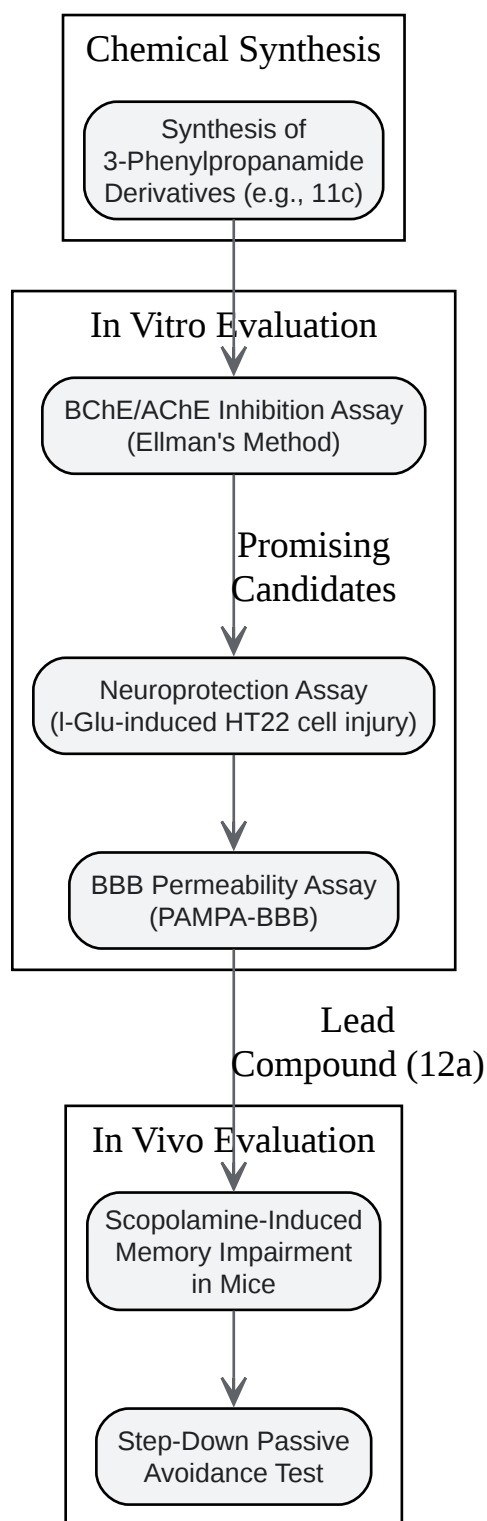


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Caption: Cholinergic signaling and the role of BChE inhibition.

Experimental Workflow for the Evaluation of BChE Inhibitors

This diagram illustrates the logical progression of the experimental work, from the synthesis of the compounds to their in vivo evaluation.



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